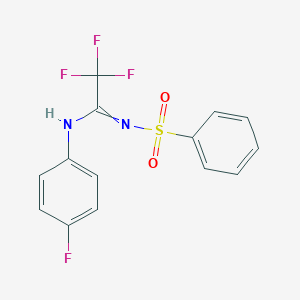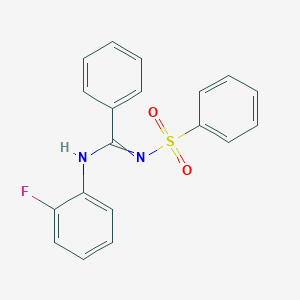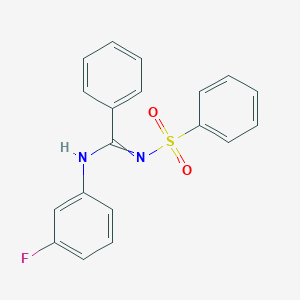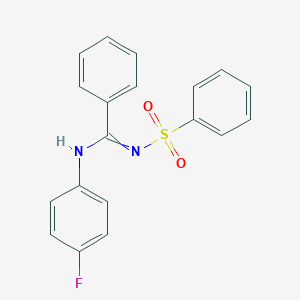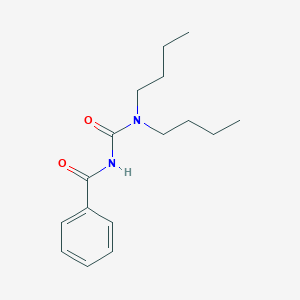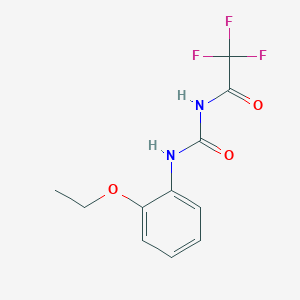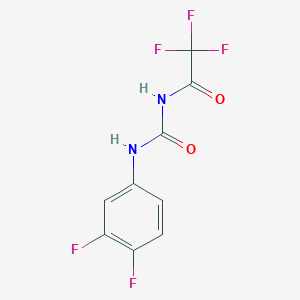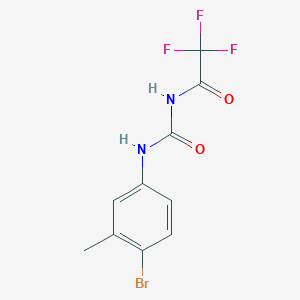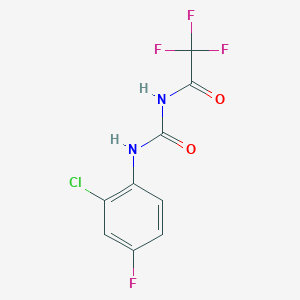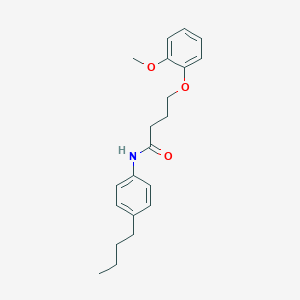
N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of neurodegenerative diseases. It is a potent and selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.
Mécanisme D'action
BPN14770 works by inhibiting the activity of N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide, which leads to an increase in cAMP signaling in the brain. This increase in cAMP signaling has been shown to improve synaptic plasticity, reduce inflammation, and protect against neuronal damage.
Biochemical and Physiological Effects:
BPN14770 has been shown to have several biochemical and physiological effects in the brain. It increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), both of which are important for synaptic plasticity and memory formation. It also reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are known to contribute to neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BPN14770 is its selectivity for N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide, which reduces the risk of off-target effects. It also has good bioavailability and can easily cross the blood-brain barrier, making it an attractive candidate for the treatment of neurodegenerative diseases. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
Orientations Futures
There are several future directions for the research and development of BPN14770. One direction is to test its safety and efficacy in human clinical trials, which will provide valuable information on its potential as a treatment for neurodegenerative diseases. Another direction is to investigate its effects on other signaling pathways in the brain, as it may have additional benefits beyond its inhibition of N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide. Finally, it may be possible to develop derivatives of BPN14770 with improved selectivity or potency, which could lead to even better treatments for neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of BPN14770 involves several steps, including the reaction of 4-butylphenol with 2-methoxyphenol in the presence of a base to form the intermediate product, 4-butyl-2-methoxyphenol. This intermediate is then reacted with 4-bromobutanoyl chloride to form the final product, BPN14770.
Applications De Recherche Scientifique
BPN14770 has shown promising results in preclinical studies for the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of these diseases.
Propriétés
Formule moléculaire |
C21H27NO3 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide |
InChI |
InChI=1S/C21H27NO3/c1-3-4-8-17-12-14-18(15-13-17)22-21(23)11-7-16-25-20-10-6-5-9-19(20)24-2/h5-6,9-10,12-15H,3-4,7-8,11,16H2,1-2H3,(H,22,23) |
Clé InChI |
WBODDIDZAHBFBF-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2OC |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B284158.png)
![N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B284161.png)
![N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B284163.png)
![N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284166.png)
![N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)
